![molecular formula C41H36N2 B1601899 Dmfl-tpd CAS No. 677350-83-3](/img/structure/B1601899.png)
Dmfl-tpd
Overview
Description
DMFL-TPD, also known as N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene, is an organic compound used in Organic Light Emitting Diode (OLED) technology . It has a molecular weight of 556.74 g/mol and a molecular formula of C41H36N2 . The IUPAC name for DMFL-TPD is 9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine .
Molecular Structure Analysis
The molecular structure of DMFL-TPD includes two phenyl groups and two 3-methylphenyl groups attached to a 9,9-dimethyl-2,7-diaminofluorene core . The exact structure can be represented by the SMILES notation: CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C
.
Physical And Chemical Properties Analysis
It has two hydrogen bond acceptors and no hydrogen bond donors . Its PL peak is at 401 nm (in THF), and its UV peak is at 376 nm (in THF) . The TGA (Thermal Gravimetric Analysis) shows a >290 ℃ (0.5% weight loss) .
Scientific Research Applications
Near-Infrared Electroluminescence in OLEDs
Dmfl-tpd: compounds have been utilized in the development of OLEDs (organic light-emitting diodes) that emit near-infrared (NIR) light. These OLEDs are designed with high photoluminescence quantum yields and are optimized to suppress blueish-green emission from exciplex and electroplax formations. The NIR emitting lanthanide coordination compounds, specifically those with Nd^3+ ions, are extensively employed in advanced photonics, optoelectronics, and spectroscopy due to their narrow luminescent bands observed in the 880–1600 nm spectral range .
Targeted Protein Degradation (TPD)
The concept of Dmfl-tpd extends to the realm of targeted protein degradation, an emerging therapeutic strategy that modulates disease-associated proteins previously considered undruggable. This involves employing the host’s destruction machinery to explore cellular degradation pathways, including proteasomes and lysosome pathways .
Mitochondrial Matrix Protein Degradation
Dmfl-tpd: also plays a role in mitochondrial biology, where it can be used as a tool for drug discovery targeting mitochondria. It highlights the potential of mitoTPD as a utility for degradation tags for mitochondrial protein .
Mechanism of Action
Target of Action
DMFL-TPD, or N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene, is primarily used in the field of Organic Light-Emitting Diodes (OLED) as a hole transport / electron blocking layer . Its primary targets are the electronic structures within these devices, where it plays a crucial role in the transport and blocking of electrons.
Mode of Action
DMFL-TPD interacts with its targets by facilitating the movement of holes (positive charges) and blocking the flow of electrons within the OLED structure . This interaction results in the efficient operation of the OLED, contributing to the overall performance of the device.
Biochemical Pathways
It helps maintain the balance of charge within the device, ensuring the efficient emission of light .
Pharmacokinetics
Its properties related to stability, sublimation, and molecular weight are critical for its function in oleds .
Result of Action
The molecular and cellular effects of DMFL-TPD’s action are observed in the performance of the OLED. By effectively transporting holes and blocking electrons, DMFL-TPD contributes to the efficient emission of light from the OLED, impacting the device’s brightness and color accuracy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DMFL-TPD. Factors such as temperature, humidity, and the presence of oxygen can affect its performance and lifespan within an OLED . Therefore, OLEDs are often designed and packaged to protect compounds like DMFL-TPD from adverse environmental conditions.
properties
IUPAC Name |
9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36N2/c1-29-13-11-19-33(25-29)42(31-15-7-5-8-16-31)35-21-23-37-38-24-22-36(28-40(38)41(3,4)39(37)27-35)43(32-17-9-6-10-18-32)34-20-12-14-30(2)26-34/h5-28H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBXDAMWVRMLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572451 | |
Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dmfl-tpd | |
CAS RN |
677350-83-3 | |
Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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